molecular formula C13H16ClNO2 B13223612 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13223612
M. Wt: 253.72 g/mol
InChI Key: JTMHPWGZXDDFLX-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by the presence of a cyclobutane ring, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylacetonitrile with cyclobutanone in the presence of a base can yield the desired cyclobutane ring structure. Subsequent reduction and amination steps introduce the amino group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid moiety participates in classical acid-derived reactions:

Reaction Type Conditions Products Key Findings
Esterification Alcohol (R-OH), H⁺ catalyst (e.g., H₂SO₄) or DCC/DMAPCorresponding ester derivativesHigh yields (>85%) achieved via Steglich esterification at 0–25°C.
Amidation Thionyl chloride (SOCl₂) → acid chloride + amineAmides (e.g., with benzylamine)Acid chloride intermediate reacts regioselectively with primary amines.
Decarboxylation Pyridine, Cu catalyst, 150–200°CCyclobutane derivative with CO₂ lossOccurs under thermal stress; side products include ring-opened alkenes .

Amino Group Reactivity

The primary amine undergoes nucleophilic and condensation reactions:

Reaction Type Reagents Products Notes
Schiff Base Formation Aldehydes/ketones (e.g., benzaldehyde)Imine derivativespH-dependent; optimal at pH 5–6 .
Acylation Acetyl chloride or anhydridesAcetamide analogsSteric hindrance from cyclobutane slows reaction kinetics .
Curtius Rearrangement NaN₃, HCl, ΔIsocyanate intermediatesUsed to synthesize ureas or carbamates .

3-Chlorophenyl Substituent Reactivity

The 3-chlorophenyl group engages in electrophilic and cross-coupling reactions:

Reaction Conditions Outcome Efficiency
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at para positionModerate regioselectivity due to Cl directing effect.
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl derivativesRequires Cl→Br/I transhalogenation first.

Cyclobutane Ring Reactivity

Ring strain (∼26 kcal/mol) enables unique transformations:

Reaction Conditions Products Mechanism
Ring-Opening Strong acid (HCl, Δ) or base (NaOH, Δ)Linear diacids or amino alcoholsAcidic conditions favor carbocation intermediates; basic hydrolysis yields diols .
[2+2] Cycloreversion UV light (254 nm)Ethylene derivativesQuantum yield = 0.12; reversible under thermal control .

Comparative Reactivity with Structural Analogs

Key differences arise from substituent electronic effects:

Compound Substituent Reactivity Highlights Source
1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid4-NO₂Enhanced electrophilicity in aryl group; faster nitration
1-(2-Chloroethyl)cyclobutane-1-carboxylic acidCl-CH₂-CH₂-Greater SN2 reactivity at chloroethyl site
1-Amino-3-ethylcyclobutane-1-carboxylic acidEthylReduced steric hindrance in amidation

Mechanistic Insights

  • Steric Effects : The cyclobutane ring and 3-chlorophenyl group create steric bulk, slowing reactions at the amino group (e.g., acylation requires 12–24 hours vs. 2–4 hours for linear analogs) .

  • Electronic Effects : The electron-withdrawing Cl on phenyl reduces electrophilic substitution rates compared to methoxy analogs (e.g., nitration yield: 45% vs. 72%).

  • Ring Strain : Cyclobutane’s angle strain facilitates ring-opening under acidic conditions, forming stable carbocations .

Scientific Research Applications

1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid: Similar structure but with a different position of the chlorine atom.

    1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.

Uniqueness

1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. The presence of the cyclobutane ring adds rigidity to the molecule, potentially enhancing its stability and binding interactions.

Biological Activity

1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid (CAS No. 2059975-39-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its interactions with biological systems, synthesis, and potential applications.

  • Molecular Formula : C₁₃H₁₆ClNO
  • Molecular Weight : 253.72 g/mol
  • CAS Number : 2059975-39-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its role as a non-canonical amino acid and its implications in drug design and enzyme interactions.

1. Enzyme Inhibition

Recent studies indicate that this compound may act as an inhibitor for certain proteases. The incorporation of non-canonical amino acids (ncAAs) like this compound into peptide sequences has shown promising results in modulating enzyme activity, particularly in enhancing the specificity and efficacy of protease inhibitors .

Enzyme Inhibition Type IC50 Value
ChymotrypsinCompetitive200 nM
TrypsinNon-competitive150 nM

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Bacteria MIC (µM) Activity
Staphylococcus aureus40Moderate
Escherichia coli70Moderate

Case Study 1: Enzyme Activity Modulation

In a study involving the engineering of protease inhibitors using ncAAs, the incorporation of this compound resulted in enhanced binding affinity to target enzymes. The study utilized a series of kinetic assays to determine the effect of the compound on enzyme turnover rates, showing a significant reduction in activity at specific concentrations.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that while the compound was not as potent as traditional antibiotics, it demonstrated sufficient activity to warrant further exploration into its mechanism of action and potential as a lead compound for drug development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural similarity to natural amino acids allows it to integrate into protein structures, potentially altering their function or stability.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

1-[2-amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c14-10-4-1-3-9(7-10)11(8-15)13(12(16)17)5-2-6-13/h1,3-4,7,11H,2,5-6,8,15H2,(H,16,17)

InChI Key

JTMHPWGZXDDFLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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